molecular formula C6H8N2O B154241 Bis(2-cyanoethyl) ether CAS No. 1656-48-0

Bis(2-cyanoethyl) ether

Cat. No. B154241
CAS RN: 1656-48-0
M. Wt: 124.14 g/mol
InChI Key: BCGCCTGNWPKXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-cyanoethyl) ether is a compound that is structurally related to polyethers with cyano side chains. These types of compounds are synthesized through reactions involving alkylene bis(trimethylsilyl) ethers and cyanotrimethylsilane, among other reagents. The presence of cyano groups in the side chains is a defining feature of these polyethers, which are synthesized using a simultaneous acid-catalyzed reaction .

Synthesis Analysis

The synthesis of polyethers with cyano side chains, which are structurally related to bis(2-cyanoethyl) ether, involves a three-component polycondensation process. This process includes dialdehydes, alkylene bis(trimethylsilyl) ethers, and cyanotrimethylsilane. The reaction is catalyzed by triphenylmethyl (trityl) perchlorate and is carried out at ambient temperature. The order of addition of reactants plays a crucial role in determining the molecular weight of the resulting polymer, with the addition of dialdehydes to the mixture of alkylene bis(trimethylsilyl) ethers and cyanotrimethylsilane resulting in low-molecular-weight oligomers .

Molecular Structure Analysis

The molecular structure of bis(2-cyanoethyl) ether-related polyethers is characterized by the presence of cyano groups in the side chains. These groups are introduced during the synthesis process and are a result of the reaction between alkylene bis(trimethylsilyl) ethers and cyanotrimethylsilane. The structure of these polyethers is unusual because it is formed by the concurrent construction of both the polymer backbone and the functional side chains from three different compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bis(2-cyanoethyl) ether-related polyethers are acid-catalyzed and involve a delicate balance of reactivity between the different reactants. The reactivity of cyanotrimethylsilane is particularly noteworthy, as it is more reactive towards dialdehydes than alkylene bis(trimethylsilyl) ethers are. This reactivity difference is crucial for the successful synthesis of the polyethers and is demonstrated through model reactions using monofunctional analogues .

Physical and Chemical Properties Analysis

Scientific Research Applications

Application in Electrochemical Devices

  • Summary of the Application: Bis(2-cyanoethyl) ether is used in the creation of a multiple-nitrile based lithium-salt liquid electrolyte . This electrolyte is used in electrochemical devices such as lithium-ion batteries .
  • Methods of Application or Experimental Procedures: The ionic conductivity of the electrolyte was observed to be a function of dendrimer generation number . The highest room temperature ionic conductivity value was recorded for the bis-2cyanoethyl ether monomer (i.e. zeroth generation; G0-CN), and conductivity decreased progressively to lower values with an increase in generation number (G1-CN → G3-CN) .
  • Results or Outcomes: The G0-CN and higher dendrimer generations showed high thermal stability (≈150 to 200 °C), low moisture sensitivity, and tunable viscosity . The linker ether group was found to be crucial for ion transport and also eliminated a large number of detrimental features, chiefly moisture sensitivity, chemical instability associated typically with prevalent molecular liquid solvents .

Application in Electrochemical Devices

  • Summary of the Application: Bis(2-cyanoethyl) ether is used in the creation of a multiple-nitrile based lithium-salt liquid electrolyte . This electrolyte is used in electrochemical devices such as lithium-ion batteries .
  • Methods of Application or Experimental Procedures: The ionic conductivity of the electrolyte was observed to be a function of dendrimer generation number . The highest room temperature ionic conductivity value was recorded for the bis-2cyanoethyl ether monomer (i.e. zeroth generation; G0-CN), and conductivity decreased progressively to lower values with an increase in generation number (G1-CN → G3-CN) .
  • Results or Outcomes: The G0-CN and higher dendrimer generations showed high thermal stability (≈150 to 200 °C), low moisture sensitivity, and tunable viscosity . The linker ether group was found to be crucial for ion transport and also eliminated a large number of detrimental features, chiefly moisture sensitivity, chemical instability associated typically with prevalent molecular liquid solvents .

Safety And Hazards

Bis(2-cyanoethyl) ether is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is classified as a combustible liquid .

Future Directions

Bis(2-cyanoethyl) ether has been used in the creation of a multiple-nitrile based lithium-salt liquid electrolyte . This electrolyte holds promise for use in electrochemical devices such as lithium-ion batteries . Future research may focus on optimizing this and other applications of Bis(2-cyanoethyl) ether.

properties

IUPAC Name

3-(2-cyanoethoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-3-1-5-9-6-2-4-8/h1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGCCTGNWPKXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044154
Record name 2,2'-Dicyanodiethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White turnings; [Acros Organics MSDS]
Record name Cellulose, 2-cyanoethyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20408
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Bis(2-cyanoethyl) ether

CAS RN

1656-48-0, 9004-41-5
Record name Bis(2-cyanoethyl) ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1656-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dicyanodiethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-cyanoethyl) ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanenitrile, 3,3'-oxybis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cellulose, 2-cyanoethyl ether
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-Dicyanodiethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-oxydipropiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.229
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyanoethyl Cellulose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-DICYANODIETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF1UOO2PHO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The reaction mixture is advantageously worked up by the following procedure: the 3-dialkylaminopropionitrile I together with the water and the byproduct ethylenecyanohydrin III is isolated, for example, with the aid of a thin film evaporator. Thereafter, the remaining high boiling mixture is neutralized with a dilute mineral acid and the bis-(2-cyanoethyl) ether II is isolated from this mixture by fractional distillation under reduced pressure.
[Compound]
Name
3-dialkylaminopropionitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2-cyanoethyl) ether
Reactant of Route 2
Reactant of Route 2
Bis(2-cyanoethyl) ether
Reactant of Route 3
Reactant of Route 3
Bis(2-cyanoethyl) ether
Reactant of Route 4
Reactant of Route 4
Bis(2-cyanoethyl) ether
Reactant of Route 5
Reactant of Route 5
Bis(2-cyanoethyl) ether
Reactant of Route 6
Reactant of Route 6
Bis(2-cyanoethyl) ether

Citations

For This Compound
77
Citations
S Das, BR Suresh, N Jayaraman… - Journal of Polymer …, 2012 - Springer
We report here a multiple-nitrile based lithium-salt liquid electrolyte. The ionic conductivity of poly (propyl ether imine) (abbreviated as PETIM) lithium salt dendrimer liquid electrolyte …
Number of citations: 4 link.springer.com
PS Bataev, LA Konstantinova, AA Balandin… - Bulletin of the Academy …, 1966 - Springer
… (1) and the bis-2-cyanoethyl ether of 3-hexyne-2,5-diol (II), which had the constants given in … -2,5-dio] (91 ml/min) and its bis-2-cyanoethyl ether (12 ml/min). It might be supposed that the …
Number of citations: 3 link.springer.com
P Cui, Z Chen, D Gao, B Zhao, W Shi… - Crystal growth & …, 2010 - ACS Publications
Six novel Cd II -based metal−organic frameworks with a flexible ligand 1,5-bis(5-tetrazolo)-3-oxapentane) (H 2 btz), [Cd 5 (N 3 ) 6 (btz) 2 ] n (1), [Cd 5 X 2 (N 3 ) 4 (btz) 2 ] n (X = Cl (2), Br …
Number of citations: 128 pubs.acs.org
K Sugiyama, H Miura, Y Watanabe, Y Ukai… - Bulletin of the Chemical …, 1987 - journal.csj.jp
The liquid-phase hydration of acrylonitrile to acrylamide has been examined over various metal catalysts at 75 C. Five metal elements-Cu, Ag, Fe, Co, and Ni-showed the catalytic …
Number of citations: 16 www.journal.csj.jp
YI Korenman, EI Mel'nikova, SI Niftaliev… - Journal of Analytical …, 2007 - Springer
A multisensor system based on an array of weakly selective sensors is applied to the determination of organic odor-forming substances. Polyethylene glycol esters (succinate, sebacate, …
Number of citations: 3 link.springer.com
MY Stogniy, SA Erokhina, AA Anisimov, KY Suponitsky… - Polyhedron, 2019 - Elsevier
The 10-(3-cyanoethoxypropionitrilium) derivative of nido-carborane 10-NCCH 2 CH 2 OCH 2 CH 2 Ctriple bondN-7,8-C 2 B 9 H 11 (1) was prepared by the reaction of the parent nido-…
Number of citations: 18 www.sciencedirect.com
K Sugiyama, H Miura, Y Nakano, H Sekiwa… - Bulletin of the Chemical …, 1986 - journal.csj.jp
The liquid-phase hydration of acrylonitrile has been examined over various single metal oxide catalysts at 65 C. Numerous metal oxides have proved to be active for hydration and have …
Number of citations: 31 www.journal.csj.jp
J Hine, SS Ulrey - The Journal of Organic Chemistry, 1974 - ACS Publications
“Octakis-0-(3-aminopropyl) sucrose” as Catalyst J. Org. Chem., Vol. 39, No. 22, 1974 3231 50 ml of absolute ethanol. The suspension was heated atreflux on a steam bath for 1 hr. The …
Number of citations: 3 pubs.acs.org
MM Baizer, JL Chruma - Journal of The Electrochemical Society, 1971 - iopscience.iop.org
Acrylonitrile has been reductively coupled with acetone, styrene, 1, 1‐di‐phenylethylene, benzophenone, and benzaldehyde. When the reduction is carried out at the cathode voltage …
Number of citations: 17 iopscience.iop.org
CJ Schmidle, RC Mansfield - Industrial & Engineering Chemistry, 1952 - ACS Publications
THE commercial production over the past few years of a steadily increasing number of types of ion exchange resins has stimulated the active investigation of these products as catalysts …
Number of citations: 46 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.